molecular formula C15H16N2O2 B8655808 2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline

2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline

Cat. No.: B8655808
M. Wt: 256.30 g/mol
InChI Key: ADOTZLQOALIVKA-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline is an organic compound characterized by the presence of a nitro group, an amino group, and a dimethylphenyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline typically involves the reaction of 2,3-dimethylaniline with nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives and substituted benzene rings .

Scientific Research Applications

2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The nitro and amino groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an electron donor or acceptor, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline include:

Uniqueness

What sets this compound apart from these similar compounds is the specific arrangement of its functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline

InChI

InChI=1S/C15H16N2O2/c1-11-5-3-8-15(12(11)2)16-10-13-6-4-7-14(9-13)17(18)19/h3-9,16H,10H2,1-2H3

InChI Key

ADOTZLQOALIVKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Starting with 3-nitrobenzaldehyde (0.50 g) and 2,3-dimethylphenylaniline (0.40 mL) the method described in Step 3. of Example 1 was used to prepare the above compound. NMR (300 MHz, CDCl3) δ 8.25 (1H, s), 8.12 (1H, d, J=7 Hz), 7.72 (1H, d, J=7 Hz), 7.50 (1H, t, J=8 Hz), 6.95 (1H, t, J=8 Hz), 6.62 (1H, d, J=7 Hz), 6.36 (1H, d, J=7 Hz), 4.50 (2H, s), 4.09 (1H, s), 2.30 (3H, s), 2.13 (3H, s).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

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